molecular formula C11H12O3 B13817062 (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one CAS No. 34987-22-9

(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one

Cat. No.: B13817062
CAS No.: 34987-22-9
M. Wt: 192.21 g/mol
InChI Key: JOCZVRFSKAUXRP-MRVPVSSYSA-N
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Description

(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one is an organic compound with a tetralin backbone, characterized by the presence of hydroxyl groups at the 4 and 8 positions and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the tetralin ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl group and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique structural properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetralin backbone play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: This compound shares structural similarities with (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one, particularly in the presence of hydroxyl and methyl groups.

    rel-1S,2S-epoxy-4R-furan-ogermacra-10(15)-en-6-one: Another compound with a similar backbone structure, used in various chemical syntheses.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and its tetralin backbone, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.

Properties

CAS No.

34987-22-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4R)-4,8-dihydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h4-5,8,12,14H,2-3H2,1H3/t8-/m1/s1

InChI Key

JOCZVRFSKAUXRP-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)CC[C@H]2O)C(=C1)O

Canonical SMILES

CC1=CC2=C(C(=O)CCC2O)C(=C1)O

Origin of Product

United States

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